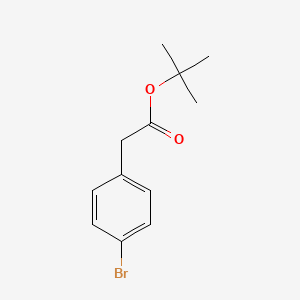
2-(4-Bromphenyl)essigsäure-tert-butylester
Übersicht
Beschreibung
Tert-butyl 2-(4-bromophenyl)acetate is a chemical compound used as a reactant in the preparation of thiophene-containing biaryl amide derivatives as glucagon receptor antagonists .
Synthesis Analysis
The synthesis of Tert-butyl 2-(4-bromophenyl)acetate involves the use of 4-bromophenylacetic acid and BF3 OEt2. The mixture is stirred overnight at room temperature and then poured into water. The aqueous phase is extracted with EtOAc, washed with saturated aq NaHCtheta3, dried over anhydrous Na2SO4, and concentrated in vacuo .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(4-bromophenyl)acetate is C12H15BrO2 . The molecular weight is 271.15 .Chemical Reactions Analysis
Tert-butyl 2-(4-bromophenyl)acetate is used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . The exact chemical reactions involving this compound may vary depending on the specific synthesis process.Physical And Chemical Properties Analysis
Tert-butyl 2-(4-bromophenyl)acetate is a solid or semi-solid or liquid substance . It has a predicted boiling point of 305.7±17.0 °C and a predicted density of 1.303±0.06 g/cm3 . It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
- Anwendung: Forscher haben sein Potenzial als Baustein für die Entwicklung von Glucagon-Rezeptor-Antagonisten untersucht. Diese Verbindungen spielen eine entscheidende Rolle bei der Regulierung der Glukosehomöostase und sind relevant für die Diabetestherapie .
- Anwendung: Wissenschaftler verwenden diese Verbindung, um neuartige organische Moleküle zu erzeugen, wie z. B. Amide, Sulfonamide, Mannich-Basen, Schiff’sche Basen, Thiazolidinone, Azetidinone und Imidazolinone. Diese vielfältigen Strukturen finden Anwendungen in der Wirkstoffforschung, Materialwissenschaft und chemischen Biologie .
Glucagon-Rezeptor-Antagonisten
Zwischenprodukte für die organische Synthese
Safety and Hazards
Tert-butyl 2-(4-bromophenyl)acetate is classified as a hazardous substance. It is harmful if swallowed and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Relevant Papers Unfortunately, the search results did not provide specific papers related to Tert-butyl 2-(4-bromophenyl)acetate .
Wirkmechanismus
Target of Action
Tert-butyl 2-(4-bromophenyl)acetate is primarily used as a reactant in the preparation of thiophene-containing biaryl amide derivatives . These derivatives are known to act as glucagon receptor antagonists .
Mode of Action
The compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, it serves as a boron reagent, participating in transmetalation . This process involves the transfer of an organic group from boron to palladium, forming a new Pd-C bond .
Biochemical Pathways
The primary biochemical pathway involving Tert-butyl 2-(4-bromophenyl)acetate is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The compound’s role as a boron reagent in this reaction allows it to contribute to the formation of biaryl amide derivatives .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 3.11 , suggests that it may readily cross cell membranes, potentially influencing its distribution within the body .
Result of Action
The primary result of the action of Tert-butyl 2-(4-bromophenyl)acetate is the formation of thiophene-containing biaryl amide derivatives . These derivatives can act as glucagon receptor antagonists , potentially influencing glucose metabolism and insulin regulation .
Action Environment
The efficacy and stability of Tert-butyl 2-(4-bromophenyl)acetate can be influenced by various environmental factors. For instance, its storage temperature should be between 2-8°C in a dry environment . Additionally, its solubility, which is moderately soluble , can impact its availability for reactions . Safety precautions should also be taken when handling this compound due to its potential hazards .
Biochemische Analyse
Biochemical Properties
It is known that it can serve as a reactant in the preparation of thiophene-containing biaryl amide derivatives, which act as glucagon receptor antagonists .
Molecular Mechanism
The molecular mechanism of Tert-butyl 2-(4-bromophenyl)acetate is not well-defined. It is known to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSZCAZHKBNPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33155-58-7 | |
| Record name | tert-butyl 2-(4-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

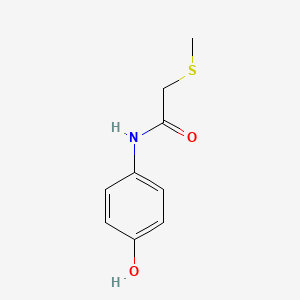
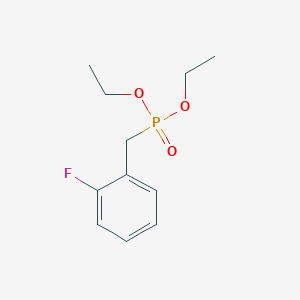
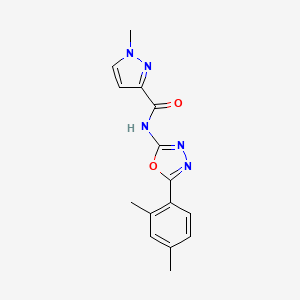

![6-(4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2403416.png)
![4-ethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2403417.png)
![4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2403419.png)
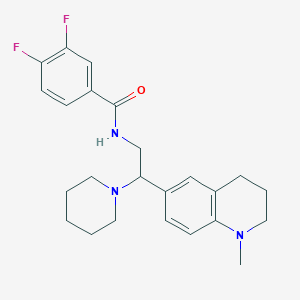
![(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2403424.png)
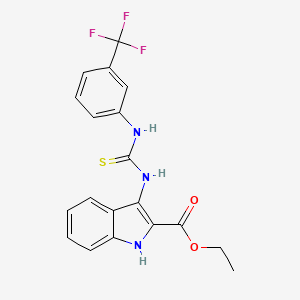
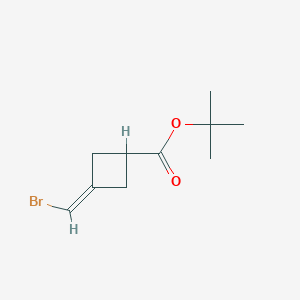
![N-(4-chlorophenyl)-N'-(6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-2-pyridinyl)urea](/img/structure/B2403428.png)
![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)
![2-[4-(2-fluorophenyl)piperazino]-N-(3-nitrophenyl)acetamide](/img/structure/B2403434.png)
